molecular formula C13H14OS B8636146 Methylthiomethyl 1-naphthylmethyl ether CAS No. 88045-64-1

Methylthiomethyl 1-naphthylmethyl ether

Cat. No. B8636146
Key on ui cas rn: 88045-64-1
M. Wt: 218.32 g/mol
InChI Key: KEJGDVAHRMJECI-UHFFFAOYSA-N
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Patent
US04539324

Procedure details

Methylthiomethyl 1-naphthylmethyl ether was prepared by the reaction of chloromethyl methyl sulfide with the sodium salt of naphthalene-1-methanol in DME in the presence of sodium iodide as described for analogous reactions by E. J. Corey and M. C. Bock in Tetrahedron letters 38 3269(1975); yield 50%, b.p. 105°-115° C./0.01 mmHg. 1H NMR (CDCl3): δ2.17 (Me), 4.70 (CH2S), 5.01 (CH2Naph), 7.1-8.2 (Naph).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3]Cl.[Na].[C:6]1([CH2:16][OH:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1.[I-].[Na+]>COCCOC>[C:6]1([CH2:16][O:17][CH2:3][S:2][CH3:1])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:3.4,^1:4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)COCSC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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